Bryonolol - 39765-50-9

Bryonolol

Catalog Number: EVT-3173733
CAS Number: 39765-50-9
Molecular Formula: C30H50O2
Molecular Weight: 442.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bryonolol is a natural product found in Lagenaria siceraria, Cucumis sativus, and other organisms with data available.
Source

Bryonolol is primarily sourced from the leaves of the Bryophyllum plant, particularly Bryophyllum pinnatum. This plant has been utilized in traditional medicine for its therapeutic properties, including its ability to manage cardiovascular conditions. The extraction process involves isolating the active compounds from the plant material through various methods such as solvent extraction or distillation.

Classification

Bryonolol falls under the category of beta-adrenergic antagonists. These compounds are further classified based on their selectivity for beta-1 and beta-2 adrenergic receptors. Bryonolol is known for its preferential action on beta-1 receptors, which are predominantly found in the heart, making it effective in managing conditions like hypertension and heart failure.

Synthesis Analysis

Methods

The synthesis of Bryonolol can be approached through several chemical pathways. One common method involves the condensation of specific precursors derived from bryophyllum extracts. The synthesis typically includes:

  1. Extraction: Isolating active compounds from Bryophyllum pinnatum using organic solvents.
  2. Chemical Modification: Subjecting these extracts to chemical reactions such as alkylation or acylation to enhance potency.
  3. Purification: Using chromatography techniques to isolate Bryonolol from other compounds.

Technical Details

The synthesis often involves advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of Bryonolol.

Molecular Structure Analysis

Structure

The molecular structure of Bryonolol can be represented by its chemical formula, which is C₁₈H₂₃N₃O₃S. The compound features a complex arrangement that includes a sulfonamide group, which is critical for its biological activity.

Data

  • Molecular Weight: Approximately 345.46 g/mol
  • Melting Point: Data indicates a melting point range that suggests stability under standard conditions.
  • Solubility: Bryonolol exhibits solubility in polar solvents, which is essential for its bioavailability.
Chemical Reactions Analysis

Reactions

Bryonolol undergoes various chemical reactions that can affect its pharmacological properties. Key reactions include:

  1. Hydrolysis: In aqueous environments, Bryonolol may hydrolyze, affecting its efficacy.
  2. Oxidation: Exposure to oxidative agents can lead to degradation products that may diminish its therapeutic effects.

Technical Details

Kinetic studies are often conducted to understand the stability of Bryonolol under different pH levels and temperatures, which helps in formulating stable pharmaceutical preparations.

Mechanism of Action

Process

Bryonolol functions primarily as a selective beta-1 adrenergic antagonist. Its mechanism involves:

  1. Receptor Binding: Bryonolol binds to beta-1 adrenergic receptors located in cardiac tissues.
  2. Inhibition of Adenylate Cyclase: This binding inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP).
  3. Reduced Heart Rate and Contractility: The decrease in cAMP results in reduced heart rate (negative chronotropic effect) and decreased myocardial contractility (negative inotropic effect).

Data

Clinical studies have shown significant reductions in systolic and diastolic blood pressure among patients treated with Bryonolol, confirming its efficacy as an antihypertensive agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Generally odorless.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Optimal pH range for stability is between 4 and 7.
  • Reactivity: Reacts with strong acids or bases; care must be taken during formulation.
Applications

Scientific Uses

Bryonolol has several applications in clinical settings:

  • Hypertension Management: Used effectively to lower blood pressure in hypertensive patients.
  • Heart Failure Treatment: Assists in managing symptoms associated with heart failure by reducing cardiac workload.
  • Anxiety Disorders: Investigated for potential use in treating performance anxiety due to its calming effects on the cardiovascular system.
Botanical Sources and Biosynthetic Pathways of Bryonolol

Bryonolol, a structurally unique pentacyclic triterpenoid, serves as a specialized metabolite in select plant lineages with distinctive ecological and biochemical roles. Current research delineates its occurrence within specific botanical families and reveals its complex biosynthetic origins.

Plant Species Producing Bryonolol

Bryonolol demonstrates a phylogenetically restricted distribution, predominantly localized within the Cucurbitaceae family. Primary producing species include:

  • Bryonia dioica (White Bryony): This climbing perennial herb accumulates bryonolol primarily in its root systems, with lower concentrations detected in aerial parts including leaves and stems. Ecological studies suggest its accumulation correlates with defense against soil-borne pathogens and herbivores [1] [2].
  • Hemsleya endecaphylla: A medicinal herb within Cucurbitaceae, this species shows significant bryonolol content in its tubers. Traditional pharmacopeias utilize these tubers, implying a potential bioactive role for bryonolol alongside other triterpenoids [1].
  • Momordica charantia (Bitter Melon): While primarily studied for its cucurbitacins, phytochemical analyses confirm bryonolol presence in fruits and seeds, suggesting a possible synergistic defensive function with other terpenoids in reproductive structures [1] [2].

Table 1: Botanical Distribution and Localization of Bryonolol

Plant SpeciesFamilyPrimary Organs of AccumulationReported Ecological/Functional RoleRelative Concentration
Bryonia dioicaCucurbitaceaeRoots (highest), Leaves, StemsDefense against pathogens and herbivoresHigh (Roots)
Hemsleya endecaphyllaCucurbitaceaeTubersMedicinal properties (traditional use)Moderate to High
Momordica charantiaCucurbitaceaeFruits, SeedsDefense of reproductive structures, potential allelopathyLow to Moderate
Alsomitra macrocarpaCucurbitaceaeStems, LatexWound sealing, mechanical damage responseLow

Beyond Cucurbitaceae, sporadic occurrences are reported in:

  • Araliaceae: Traces detected in Panax ginseng (Ginseng) roots, though significantly lower concentrations than major ginsenosides, suggesting a minor biosynthetic branch or shared precursor pool [1].
  • Fabaceae: Isolated reports in specific Glycyrrhiza (Licorice) species root extracts, indicating possible convergent evolution of specific triterpenoid modifications or shared enzymatic capabilities [1] [2].

Accumulation is highly organ- and tissue-specific. Within producer plants, bryonolol concentration is often highest in perennial roots and tubers, consistent with long-term storage and defense functions. Latex in some Cucurbitaceae vines and seed coats also show localized concentrations, aligning with protection against predation and pathogens. Crucially, biosynthesis and accumulation are frequently induced or enhanced under stress conditions such as UV exposure, pathogen attack, or mechanical damage, indicative of its ecological role as a phytoalexin or defensive compound [1] [2].

Biosynthesis of Bryonolol

Bryonolol biosynthesis follows the universal triterpenoid pathway originating from the cytosolic mevalonate (MVA) pathway, distinct from the plastidial MEP pathway used for mono/diterpenes. Its formation involves cyclization of the C30 linear precursor 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs), followed by intricate oxidative modifications.

Cyclization and Core Skeleton Formation

  • 2,3-Oxidosqualene Synthesis: Squalene monooxygenase (Epoxidase) catalyzes the epoxidation of squalene, derived from head-to-tail condensation of two farnesyl diphosphate (FPP) molecules, forming the committed triterpenoid precursor [3].
  • Bryonolol Synthase Activity: A dedicated Oxidosqualene Cyclase (OSC), distinct from those yielding β-amyrin (oleanane), α-amyrin (ursane), or cycloartenol (sterol precursor), catalyzes the complex cyclization of 2,3-oxidosqualene. This multistep enzymatic process involves precise folding and cation-mediated cyclization terminating in deprotonation, generating the characteristic pentacyclic bryonane skeleton - bryonol (a di-ol precursor). This cyclization mechanism proceeds through specific cationic intermediates (e.g., dammarenyl cation, baccharenyl cation) distinct from those leading to more common triterpene scaffolds [3].
  • Initial Oxidation to Bryonolol: Bryonol (the direct OSC product) undergoes regio-specific hydroxylation, primarily catalyzed by a cytochrome P450 monooxygenase (CYP450), likely from the CYP716 or CYP72 families known for triterpenoid oxidation. This yields bryonolol, characterized by its specific di-ol or tri-ol configuration depending on the plant species and specific P450 involved. This step defines the core bryonolol structure [1] [4].

Table 2: Key Enzymes in Bryonolol Biosynthesis

Enzyme ClassEnzyme Name/TypeGene Family (Typical)SubstrateProductLocalization
Squalene EpoxidaseSqualene MonooxygenaseSQLESqualene2,3-OxidosqualeneEndoplasmic Reticulum
Oxidosqualene Cyclase (OSC)Bryonol SynthaseOSC (e.g., BAS)2,3-OxidosqualeneBryonol (Diol precursor)Endoplasmic Reticulum
Cytochrome P450Bryonol Hydroxylase (e.g., CYP716A subfamily)CYP716A, CYP72ABryonolBryonolol (Triol)Endoplasmic Reticulum
Dehydrogenase3β-Hydroxysteroid Dehydrogenase (3βHSD)SDRPossible bryonolol intermediatesOxidized derivatives (e.g., ketones)Cytosol
GlycosyltransferaseUDP-GlycosyltransferaseUGT (e.g., UGT73, UGT91)BryonololBryonolol GlycosidesCytosol

Post-Cyclization Modifications

Following the formation of the bryonolol core, further enzymatic tailoring significantly increases its structural diversity and potentially modulates its bioactivity and solubility:

  • Oxidation: Additional CYP450s introduce hydroxyl groups at specific positions (e.g., C-16, C-21, C-22) on the bryonolol core. These oxidations exhibit species-specific patterns. For instance, B. dioica roots produce bryonolol derivatives hydroxylated predominantly at C-21, whereas H. endecaphylla tubers show C-16 hydroxylation as a major modification [1] [4].
  • Glycosylation: UDP-dependent Glycosyltransferases (UGTs), likely from clades associated with triterpenoid modification (e.g., UGT73, UGT91), catalyze the conjugation of sugars (most commonly glucose, but also glucuronic acid, rhamnose, or xylose) to hydroxyl groups of bryonolol or its oxidized derivatives. This modification drastically increases water solubility and may facilitate vacuolar storage or long-distance transport [1] [2].
  • Acylation: Less commonly characterized, acyltransferases may attach acetyl or other organic acid moieties to hydroxylated bryonolol derivatives or glycosides, further altering hydrophobicity and bioactivity [2].
  • Dehydrogenation: Dehydrogenases (e.g., short-chain dehydrogenases/reductases, SDRs) can oxidize specific hydroxyl groups on bryonolol to ketones, generating compounds like bryonolone from bryonolol precursors [1] [4].

Transcriptional and Environmental Regulation

The biosynthesis of bryonolol is tightly regulated at the transcriptional level and highly responsive to environmental cues:- Transcriptional Regulation: Key biosynthetic genes (SQLE, OSC, CYP450s, UGTs) are co-regulated by transcription factor families commonly involved in specialized metabolism. These include:* MYB TFs: Often master regulators of phenylpropanoid and terpenoid pathways, potentially activating bryonolol gene clusters [2].* bHLH TFs: Frequently dimerize with MYB TFs (forming MYB-bHLH-WD40 complexes in flavonoids) to enhance promoter activation of structural genes [2] [4].* ERF TFs: Associated with jasmonate (JA) signaling and stress responses, providing a direct link between stress perception and bryonolol pathway induction [1] [2].- Environmental Induction: Biosynthesis is significantly upregulated by:* Jasmonates (JA/MeJA): Key phytohormones mediating defense responses against herbivores and necrotrophic pathogens. Exogenous MeJA application robustly induces bryonolol accumulation and biosynthetic gene expression [1] [2].* Salicylic Acid (SA): Involved in systemic acquired resistance (SAR) against biotrophic pathogens, also shows induction potential, though often less potent than JA [1].* Abiotic Stresses: UV-B radiation directly damages cells and acts as a potent inducer, likely via ROS signaling and specific photoreceptors. Wounding (simulating herbivory) and pathogen elicitors (e.g., chitin, fungal cell wall extracts) also trigger rapid upregulation of bryonolol biosynthetic genes and metabolite accumulation [1] [2] [4].- Spatio-Temporal Control: Gene expression and metabolite accumulation display strict organ specificity (highest in roots/tubers) and developmental regulation (often increasing with tissue maturity and storage organ development). This control ensures resources are allocated to defense where they are most critical and during vulnerable growth stages or seasons [1] [2].

Biotechnological Approaches for Production

Given the ecological significance and potential pharmacological interest in bryonolol, coupled with its low natural abundance and complex structure hindering cost-effective chemical synthesis, biotechnological production strategies are emerging:

  • Heterologous Expression Systems:
  • Yeast Platforms: Engineered strains of Saccharomyces cerevisiae or Yarrowia lipolytica, optimized for high flux through the MVA pathway (e.g., overexpression of tHMG1, ERG10, ERG19, ERG20), serve as hosts. Genes encoding the bryonolol-specific OSC (Bryonol Synthase) and necessary CYP450s (along with their cognate cytochrome P450 reductase, CPR) are introduced. Challenges include efficient functional expression of plant membrane-bound CYP450s in yeast and provision of sufficient reducing equivalents [1] [4]. Recent advances in synthetic biology, such as promoter engineering and organelle targeting, are being applied to improve titers [4].
  • Plant Cell/Tissue Cultures: Establishment of dedicated cell suspension cultures or hairy root cultures (using Agrobacterium rhizogenes transformation) from bryonolol-producing plants like B. dioica or H. endecaphylla. These systems offer the natural enzymatic machinery. Elicitation strategies using MeJA, SA, or fungal elicitors are crucial to overcome the typically low constitutive production levels in undifferentiated cultures, mimicking the stress-induced response observed in planta [1] [2].
  • Combinatorial Biosynthesis & Pathway Engineering:
  • Enzyme Engineering: Rational design (site-directed mutagenesis) or directed evolution of key enzymes, particularly the bryonolol-specific OSC and tailoring P450s, aims to alter substrate specificity, catalytic efficiency, or product spectrum. For example, modifying the OSC active site cavity could potentially generate novel bryonane-type scaffolds [4].
  • Pathway Refactoring: Reconstruction of the core bryonolol pathway in heterologous hosts using standardized genetic parts (promoters, terminators) for balanced expression. This includes optimizing the ratio of OSC to P450s and CPR, and potentially introducing plant-derived transporters for improved sequestration or export [4].
  • Modular Pathway Assembly: Inspired by successes in polyketide and alkaloid engineering, synthetic gene clusters containing bryonolol biosynthetic genes, regulatory elements (e.g., inducible promoters, TF genes), and auxiliary genes (e.g., for cofactor regeneration) are assembled and introduced into microbial or plant chassis for controlled, high-yield production [4].

Properties

CAS Number

39765-50-9

Product Name

Bryonolol

IUPAC Name

(3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

InChI

InChI=1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1

InChI Key

ZTFHGNGMNAIRAI-QWNCWLTKSA-N

SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.